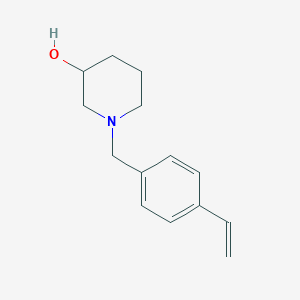

1-(4-Vinylbenzyl)piperidin-3-ol

Description

Properties

CAS No. |

2092724-01-9 |

|---|---|

Molecular Formula |

C14H19NO |

Molecular Weight |

217.31 g/mol |

IUPAC Name |

1-[(4-ethenylphenyl)methyl]piperidin-3-ol |

InChI |

InChI=1S/C14H19NO/c1-2-12-5-7-13(8-6-12)10-15-9-3-4-14(16)11-15/h2,5-8,14,16H,1,3-4,9-11H2 |

InChI Key |

RPGFGXSNVWRYRT-UHFFFAOYSA-N |

SMILES |

C=CC1=CC=C(C=C1)CN2CCCC(C2)O |

Canonical SMILES |

C=CC1=CC=C(C=C1)CN2CCCC(C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- RB-019 ’s 4-octylphenethyl group enhances lipid affinity, critical for targeting sphingosine kinase 1 (SK1) in cancer research .

- The 4-vinylbenzyl group in the target compound may improve thermal stability in polymers, as seen in indole-based materials .

Analogues with Different Aromatic Substituents

Aromatic substituents dictate target specificity and pharmacokinetics:

Key Findings :

- The 6-chloroquinoline group enables spike protein binding, mimicking hydroxychloroquine’s antiviral mechanism but with improved safety .

- Phenoxyethoxy chains in anticonvulsant derivatives likely enhance blood-brain barrier penetration .

- Oxadiazole substituents introduce heterocyclic diversity, useful in medicinal chemistry .

Pharmacologically Active Derivatives

Select modifications correlate with therapeutic outcomes:

Key Findings :

Key Findings :

- Lower molecular weight and basicity (e.g., 1-(3-aminopropyl)piperidin-3-ol) correlate with increased aqueous solubility but higher irritation risks .

- The target compound’s vinylbenzyl group contributes to moderate lipophilicity (LogP ~2.1), balancing membrane permeability and solubility .

Preparation Methods

Overview of Piperidine Derivative Synthesis

Piperidine derivatives are commonly synthesized through cyclization strategies, Mannich-type condensations, or functional group transformations on existing piperidine rings. The presence of substituents such as vinylbenzyl and hydroxyl groups requires careful control of reaction conditions to achieve regioselectivity and stereoselectivity.

Preparation Methods of 1-(4-Vinylbenzyl)piperidin-3-ol

General Synthetic Route

A typical approach to synthesize this compound involves:

Step 1: Formation of the piperidine ring or starting from a piperidine derivative

Starting from piperidin-3-ol or a suitable piperidine precursor, the hydroxyl group at the 3-position is preserved or introduced via reduction of a keto group.Step 2: N-alkylation with 4-vinylbenzyl halide

The nitrogen atom of the piperidine ring is alkylated using 4-vinylbenzyl chloride or bromide under basic conditions to install the vinylbenzyl substituent.Step 3: Purification and characterization

The product is purified by crystallization or chromatography and characterized by spectral methods.

Specific Synthetic Details and Conditions

Reduction and Hydroxylation of Piperidine Precursors

- Starting from ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride, treatment with sodium hydroxide in methanol-water mixture at ambient temperature (around 20°C) facilitates hydrolysis and ring transformations.

- Subsequent reduction with sodium tetrahydroborate (NaBH4) in methanol at 0–20°C converts keto groups to hydroxyl groups, yielding 1-benzyl-3-(hydroxymethyl)piperidin-4-ol analogs, which are structurally related to the target compound.

- This method achieves yields around 61% for similar piperidine derivatives.

N-Alkylation with Vinylbenzyl Halides

- The N-alkylation step typically involves reacting the piperidin-3-ol with 4-vinylbenzyl chloride or bromide in the presence of a base such as potassium carbonate or sodium hydride in solvents like acetonitrile or dimethylformamide (DMF).

- Reaction temperatures vary from room temperature to reflux conditions depending on reactivity.

- The vinyl group requires mild conditions to avoid polymerization or side reactions.

Alternative Approaches via Organometallic Chemistry

- Organometallic methods involve the formation of intermediates such as sulfinimines or nitrile-containing compounds, which upon cyclization yield functionalized piperidines.

- For example, aldehyde intermediates derived from esters can be treated with chiral sulfinyl auxiliaries and nucleophilic reagents to introduce substituents and stereochemistry, followed by hydrolysis and cyclization to form the piperidine ring with desired functional groups.

- These methods, while more complex, allow for stereoselective synthesis of substituted piperidines including hydroxylated derivatives.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

- The reduction of keto groups to hydroxyl groups in piperidine rings using sodium tetrahydroborate is a reliable method yielding good conversion rates and maintaining ring integrity.

- N-alkylation with vinylbenzyl halides requires careful control of reaction conditions to prevent side reactions involving the vinyl group, which is prone to polymerization under harsh conditions.

- Organometallic synthetic routes provide a versatile platform for introducing multiple substituents with stereocontrol, which could be adapted for the synthesis of this compound if stereochemical purity is required.

- Crystallization methods using ethanol are effective for purifying piperidine derivatives and obtaining structural information.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-(4-vinylbenzyl)piperidin-3-ol, and how are intermediates validated?

- The compound can be synthesized via nucleophilic substitution, where 4-vinylbenzyl chloride reacts with piperidin-3-ol under basic conditions. Key intermediates (e.g., 4-vinylbenzyl chloride) are characterized using NMR and HPLC to confirm purity (>95%) and structural integrity . For stereochemical control, chiral catalysts or resolving agents may be used, as seen in related piperidine derivatives .

Q. How does the 3-hydroxy group on the piperidine ring influence the compound's physicochemical properties?

- The hydroxyl group enhances hydrogen-bonding capacity, affecting solubility and logP (calculated XLogP3 ~1.5 for analogs). This is critical for membrane permeability in biological assays. Computational tools like Topological Polar Surface Area (TPSA, ~58.7 Ų) predict bioavailability .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Anticonvulsant and analgesic potential can be screened using rodent seizure models (e.g., maximal electroshock) or hot-plate tests. Astrocyte-based assays are recommended for neuroactivity profiling, as demonstrated for structurally similar piperidin-3-ol derivatives .

Advanced Research Questions

Q. How can structural modifications to the vinylbenzyl group enhance selectivity for kinase targets like sphingosine kinase 1 (SK1)?

- Replacing the vinyl group with alkyl chains (e.g., octylphenethyl) improves SK1/SK2 selectivity. For example, RB-019 (1-(4-octylphenethyl)piperidin-3-ol) shows 6.1-fold selectivity for SK1 over SK2 due to hydrophobic interactions in the enzyme's binding pocket . Molecular docking studies should guide rational design.

Q. What methodological challenges arise in resolving stereoisomers of this compound, and how are they addressed?

- Chiral chromatography (e.g., HPLC with amylose-based columns) or enzymatic resolution is required to separate (R)- and (S)-enantiomers. NMR coupling constants (e.g., J-values for vicinal protons) and optical rotation data validate stereochemical purity .

Q. How do in silico metabolism predictions inform the optimization of pharmacokinetic properties?

- Tools like SwissADME predict CYP450-mediated oxidation sites, particularly on the vinylbenzyl moiety. Metabolites can be identified via LC-MS/MS, with attention to N-dealkylation or hydroxylation pathways. Adjusting substituents (e.g., fluorination) reduces metabolic liability .

Q. What strategies reconcile contradictory data on bioactivity between in vitro and in vivo models?

- Discrepancies may arise from differences in metabolic stability or blood-brain barrier penetration. Triangulate data using ex vivo brain/plasma ratio measurements and microdialysis. For example, low brain exposure despite high in vitro potency suggests P-glycoprotein efflux, requiring structural modification .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.